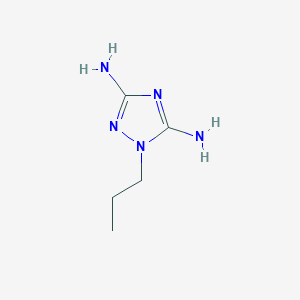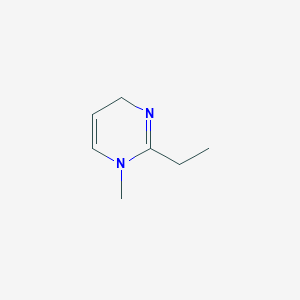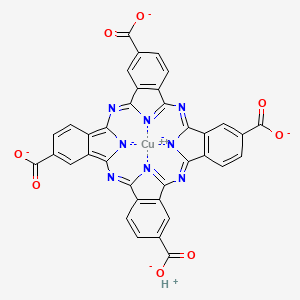
1-Chlorophthalazine-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorophthalazine-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₉H₅ClN₂O It is a derivative of phthalazine, which is a bicyclic compound containing nitrogen atoms at positions 1 and 2
Méthodes De Préparation
1-Chlorophthalazine-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine. The phthalazine is then chlorinated to introduce the chlorine atom at position 1. Finally, the aldehyde group is introduced at position 6 through formylation reactions.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
1-Chlorophthalazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or primary amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chlorophthalazine-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: Derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives have shown promise as potential therapeutic agents due to their ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-Chlorophthalazine-6-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
1-Chlorophthalazine-6-carbaldehyde can be compared with other similar compounds, such as:
1-Chlorophthalazine:
Phthalazine-6-carbaldehyde: Lacks the chlorine atom at position 1, which can affect its chemical properties and reactivity.
1-Bromophthalazine-6-carbaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications.
Propriétés
Formule moléculaire |
C9H5ClN2O |
|---|---|
Poids moléculaire |
192.60 g/mol |
Nom IUPAC |
1-chlorophthalazine-6-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O/c10-9-8-2-1-6(5-13)3-7(8)4-11-12-9/h1-5H |
Clé InChI |
WOHCSOJGGCVXEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=NC=C2C=C1C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)







![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)


![6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13105845.png)


